molecular formula C13H15Cl2N3O B14292647 1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride CAS No. 116109-40-1

1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride

Katalognummer: B14292647
CAS-Nummer: 116109-40-1
Molekulargewicht: 300.18 g/mol
InChI-Schlüssel: UVNZKELOQYSDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride is a chemical compound with the following molecular formula:

C12H14Cl2N4O\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}C12​H14​Cl2​N4​O

. It consists of a bipyridine core with a methylamino group and a ketone functionality. The compound’s structure is shown below:

!Compound Structure)

Vorbereitungsmethoden

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-acetylpyridine with methylamine, followed by chlorination to yield the dichloride salt . The detailed reaction scheme is beyond the scope of this article, but it typically proceeds through intermediate steps.

Industrial Production:

Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, scalability, and safety protocols.

Analyse Chemischer Reaktionen

1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction processes can modify the compound, altering its properties.

    Substitution: Substitution reactions with other nucleophiles can occur at the methylamino group or elsewhere. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).

Wissenschaftliche Forschungsanwendungen

This compound finds applications in diverse fields:

    Chemistry: As a ligand in coordination chemistry, it forms complexes with metal ions.

    Biology: It may be used in biological studies due to its unique properties.

    Medicine: Research explores its potential as a drug candidate or diagnostic agent.

    Industry: It could serve as a precursor for other compounds.

Wirkmechanismus

The exact mechanism of action depends on the specific context (e.g., coordination chemistry, biological interactions). It likely involves interactions with receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.

Vergleich Mit ähnlichen Verbindungen

While 1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride is unique, similar compounds include other bipyridine derivatives, such as Emamectin benzoate . Emamectin benzoate is a biopesticide used in agriculture.

Remember that this article provides an overview, and deeper exploration requires specialized literature and research

Eigenschaften

CAS-Nummer

116109-40-1

Molekularformel

C13H15Cl2N3O

Molekulargewicht

300.18 g/mol

IUPAC-Name

N-methyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetamide;dichloride

InChI

InChI=1S/C13H13N3O.2ClH/c1-14-13(17)10-16-8-4-12(5-9-16)11-2-6-15-7-3-11;;/h2-9H,10H2,1H3;2*1H

InChI-Schlüssel

UVNZKELOQYSDMC-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.